Ethyl 3-(methylsulfamoyl)benzoate
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Overview
Description
Ethyl 3-[(methylamino)sulfonyl]benzoate is an organic compound with the molecular formula C10H13NO4S It is a benzoate ester derivative, characterized by the presence of a sulfonyl group attached to the benzene ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(methylamino)sulfonyl]benzoate typically involves the reaction of 3-nitrobenzoic acid with methylamine and subsequent sulfonation. The general steps are as follows:
Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is then sulfonated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 3-[(methylamino)sulfonyl]benzoate.
Industrial Production Methods
Industrial production methods for ethyl 3-[(methylamino)sulfonyl]benzoate may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(methylamino)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(methylamino)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(methylamino)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group allows for easy modification, enabling the compound to be tailored for specific applications. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the sulfonyl and amino groups, making it less reactive in certain chemical reactions.
Methyl 3-[(methylamino)sulfonyl]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-[(Methylamino)sulfonyl]benzoic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 3-[(methylamino)sulfonyl]benzoate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 3-(methylsulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C10H13N1O3S
- Molecular Weight : 229.28 g/mol
The compound features a benzoate moiety with a methylsulfamoyl functional group, which is known to influence its biological properties.
Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes and biological pathways. For this compound, studies suggest that it may act as an inhibitor of certain key enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
Biological Activity Overview
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Antimicrobial Activity :
- This compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of benzoic acid with sulfonamide groups showed significant activity against bacterial strains, indicating that this compound may possess similar properties.
- Table 1: Antimicrobial Activity of Related Compounds
Compound Activity (MIC µg/mL) Target Organism This compound TBD E. coli Bumetanide 100 NKCC1 (inhibitor) Other Sulfonamide Derivatives Varies Various Bacteria
-
Antileishmanial Activity :
- In vitro studies have shown that certain derivatives of sulfonamide compounds exhibit efficacy against Leishmania species, suggesting potential applications for this compound in treating leishmaniasis.
- Case Study : A derivative similar to this compound displayed an LC50 value of 4 µM against Leishmania braziliensis, indicating potent antileishmanial activity.
-
Inhibitory Effects on Ion Transporters :
- The compound has been noted to exhibit inhibitory effects on ion transporters such as NKCC1. This mechanism is crucial in conditions like hypertension and edema.
- Table 2: Inhibitory Activity on Ion Transporters
Compound Inhibition (%) at 100 µM Ion Transporter This compound TBD NKCC1 Bumetanide 71.7 NKCC1
Research Findings
Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activity and reduce toxicity. For instance:
- A series of modifications were made to the benzoic acid backbone to improve solubility and metabolic stability while retaining or enhancing biological activity.
- The presence of a trifluoromethyl group was found to significantly enhance the activity of related compounds by improving lipophilic interactions with target proteins.
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
ethyl 3-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3 |
InChI Key |
XEAPQKSTLGQGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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